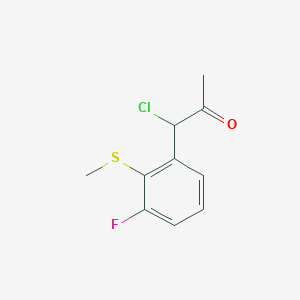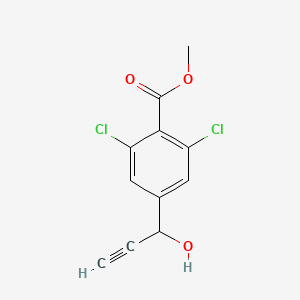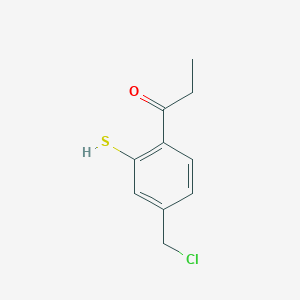
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes a chloromethyl group, a mercapto group, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one typically involves the introduction of the chloromethyl and mercapto groups onto a phenyl ring, followed by the addition of a propanone moiety. One common method involves the reaction of 4-chloromethyl-2-mercaptophenyl with propanone under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can participate in alkylation reactions, modifying nucleophilic sites in biomolecules. These interactions can affect cellular pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-1-propanone: Similar structure but lacks the mercapto group.
1-(4-Bromophenyl)-1-propanone: Similar structure but with a bromine atom instead of a chlorine atom.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, showing similar reactivity due to the presence of sulfur.
Uniqueness
1-(4-(Chloromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both chloromethyl and mercapto groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological molecules and materials, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H11ClOS |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-9(12)8-4-3-7(6-11)5-10(8)13/h3-5,13H,2,6H2,1H3 |
InChI-Schlüssel |
UUIOYUVHGJKJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)CCl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


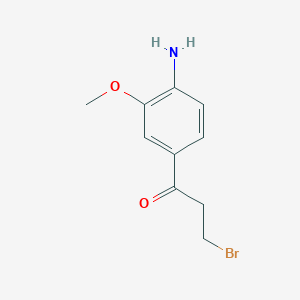


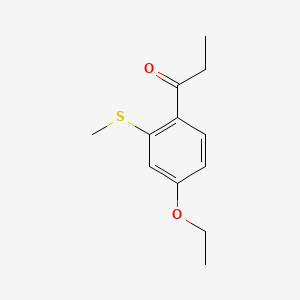
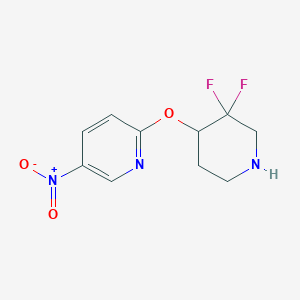
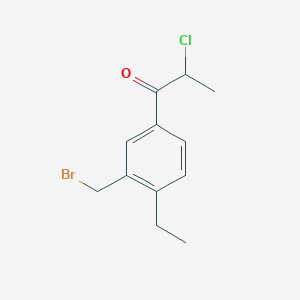

![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)

